molecular formula C12H11N3O B14267709 5-[(1H-1,2,4-Triazol-1-yl)methyl]-2,3-dihydro-1H-inden-1-one CAS No. 132449-05-9

5-[(1H-1,2,4-Triazol-1-yl)methyl]-2,3-dihydro-1H-inden-1-one

Cat. No.: B14267709
CAS No.: 132449-05-9
M. Wt: 213.23 g/mol
InChI Key: GYGHPGKZRGNLKO-UHFFFAOYSA-N
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Description

5-[(1H-1,2,4-Triazol-1-yl)methyl]-2,3-dihydro-1H-inden-1-one is a heterocyclic compound that contains a triazole ring and an indanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1H-1,2,4-Triazol-1-yl)methyl]-2,3-dihydro-1H-inden-1-one typically involves the reaction of 1H-1,2,4-triazole with an appropriate indanone derivative. One common method involves the use of a base such as sodium hydride to deprotonate the triazole, followed by nucleophilic substitution with a halogenated indanone . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-[(1H-1,2,4-Triazol-1-yl)methyl]-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5-[(1H-1,2,4-Triazol-1-yl)methyl]-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence the compound’s biological activity. The indanone moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(1H-1,2,4-Triazol-1-yl)methyl]-2,3-dihydro-1H-inden-1-one is unique due to its combination of the triazole and indanone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

132449-05-9

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

5-(1,2,4-triazol-1-ylmethyl)-2,3-dihydroinden-1-one

InChI

InChI=1S/C12H11N3O/c16-12-4-2-10-5-9(1-3-11(10)12)6-15-8-13-7-14-15/h1,3,5,7-8H,2,4,6H2

InChI Key

GYGHPGKZRGNLKO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)CN3C=NC=N3

Origin of Product

United States

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